Blonanserin
Descripción general
Descripción
Blonanserin is an atypical antipsychotic approved in Japan in January 2008 . It is significantly more efficacious in the treatment of the negative symptoms of schizophrenia compared to first-generation (typical) antipsychotics . It works by modulating the action of certain chemical messengers in the brain that affect thoughts .
Synthesis Analysis
Blonanserin is mainly metabolized by CYP3A4 . It undergoes hydroxylation of the cyclooctane ring as well as N-oxidation and N-deethylation of the piperazine ring . The N-deethylated and hydroxylated metabolites are active but to a lesser degree than the parent drug .
Molecular Structure Analysis
The molecular weight of Blonanserin is 367.512 and its chemical formula is C23H30FN3 .
Chemical Reactions Analysis
Blonanserin is analyzed by a high-performance liquid chromatographic method coupled with triple quadrupole mass spectrometry (LC-MS/MS) for the analysis of blonanserin and its active metabolite, N-desethyl blonanserin .
Aplicaciones Científicas De Investigación
Efficacy and Safety : Blonanserin has shown significant improvement in symptoms of acute schizophrenia with acceptable tolerability. A study using a blonanserin transdermal patch in patients with acutely exacerbated schizophrenia demonstrated significant improvements in the Positive and Negative Symptom Scale (PANSS) scores compared to placebo (Iwata et al., 2020).
Pharmacological Actions : Blonanserin acts as an antagonist of dopamine receptor 2 and serotonin receptors. Its pharmacological actions, especially its impact on plasma concentration and anti-serotonin 5-HT2A/anti-dopamine D2 activity ratio, have been investigated concerning drug-induced extrapyramidal symptoms (EPS) (Suzuki & Gen, 2012).
Comparative Efficacy : In trials comparing blonanserin to other antipsychotics like haloperidol and risperidone, blonanserin has shown non-inferior efficacy and better improvement in negative symptoms of schizophrenia (Deeks & Keating, 2010). Additionally, blonanserin was found to be effective and safe in a study comparing it with haloperidol for acute-phase schizophrenia (García et al., 2009).
Pharmacokinetics : A population pharmacokinetic analysis of a blonanserin transdermal patch was performed to evaluate its characteristics and the impact of patch application noncompliance in clinical settings. This study indicated stable plasma blonanserin concentration and dopamine D2 receptor occupancy, which may improve tolerability in schizophrenia treatment (Kitamura et al., 2021).
Clinical Profile : Blonanserin has a low affinity for certain receptors like 5-HT2C, adrenergic α1, histamine H1, and muscarinic M1 receptors, but high affinity for 5-HT6 receptors. It has been found effective for both positive and negative symptoms in schizophrenia and generally well-tolerated, with a low propensity for metabolic side effects and prolactin elevation (Tenjin et al., 2013).
Epigenetic Effects : Blonanserin's molecular mechanisms in brain cells have been studied through genome-wide DNA methylation analysis, showing significant changes in DNA methylation related to neuron differentiation and axonogenesis (Murata et al., 2014).
Neurotransmitter Efflux : Studies have indicated that blonanserin increases dopamine and acetylcholine efflux in the cortex, contributing to cognitive improvement. This efflux is partly due to its dopamine D3 receptor antagonism (Huang et al., 2015).
Use in Delirium : Blonanserin has been explored for its usefulness and safety in treating delirium in intensive care unit (ICU) patients, showing promising results (Kato et al., 2011).
Mecanismo De Acción
Target of Action
Blonanserin primarily targets and inhibits dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A . These receptors play a crucial role in neurotransmission, which is key to many brain functions, including behavior, mood, and cognition.
Mode of Action
Blonanserin binds to and inhibits its primary targets with high affinity . This antagonistic action on dopamine and serotonin receptors reduces dopaminergic and serotonergic neurotransmission . The inhibition of these receptors is thought to produce a reduction in both the positive and negative symptoms of schizophrenia .
Biochemical Pathways
The biochemical pathways affected by Blonanserin primarily involve dopaminergic and serotonergic neurotransmission. By inhibiting dopamine and serotonin receptors, Blonanserin reduces the activity of these pathways, leading to a decrease in the symptoms of schizophrenia .
Pharmacokinetics
Blonanserin is rapidly absorbed, with a Tmax (time to reach maximum plasma concentration) of 1.5 hours and a bioavailability of 55% . It has been observed that the Tmax is prolonged and relative bioavailability increased when administered with food . The mean elimination half-life of Blonanserin is much longer than that of its N-oxide form (M2), but shorter than that of its N-deethylated form (M1) after single fasting doses .
Result of Action
The molecular and cellular effects of Blonanserin’s action primarily involve a reduction in dopaminergic and serotonergic neurotransmission, which is thought to lead to a decrease in the positive and negative symptoms of schizophrenia . This results in improved symptoms in patients with schizophrenia .
Action Environment
The action, efficacy, and stability of Blonanserin can be influenced by various environmental factors. Furthermore, the effectiveness and safety of Blonanserin have been shown to be similar in different populations, such as Chinese and Japanese subjects .
Safety and Hazards
Direcciones Futuras
Blonanserin is useful for long-term treatment of chronic schizophrenic patients when the appropriate management of clinical symptoms and adverse drug reactions are applied . It might represent a promising treatment option that partially or completely relieves patients with chronic schizophrenia of polypharmacy . More high-quality studies are needed to verify the efficacy and safety of Blonanserin in the future .
Propiedades
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGOZDAJGBALKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048790 | |
Record name | Blonanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Blonanserin binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity. Blonanserin has low affinity for other dopamine and serotonin receptors as well as muscarinic, adrenergic, and histamine receptors. This reduces dopaminergic and serotonergic neurotransmission which is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively. | |
Record name | Blonanserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09223 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Blonanserin | |
CAS RN |
132810-10-7 | |
Record name | Blonanserin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132810-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Blonanserin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132810107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Blonanserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09223 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Blonanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BLONANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ316B4F8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.